4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
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Description
This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a thiophene ring, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyridazine and thiophene rings, which are aromatic and may participate in pi stacking interactions. The trifluoromethyl group could add electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the pyridazine ring might undergo electrophilic substitution, and the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might increase its stability, and the trifluoromethyl group could increase its polarity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)13-4-1-5-14(12-13)23-17(26)7-2-10-25-18(27)9-8-15(24-25)16-6-3-11-28-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMHKIAGTSHMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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